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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of

the aqueous tetraamminecopper(II) complex ion, [Cu(NH₃)₄]²⁺. The formation of this vibrant

blue complex is a cornerstone of coordination chemistry and serves as a model system for

understanding metal-ligand interactions in aqueous environments. A thorough understanding of

its thermodynamic stability and the factors governing its formation is crucial for applications

ranging from analytical chemistry to the study of metal-protein interactions in biological

systems.

Thermodynamic Data of Aqueous
Tetraamminecopper(II)
The thermodynamic stability of the tetraamminecopper(II) ion in aqueous solution is

characterized by its stability constants and the associated changes in Gibbs free energy,

enthalpy, and entropy. The formation of the complex proceeds in a stepwise manner, with each

successive addition of an ammonia ligand having its own equilibrium constant.

Table 1: Stepwise and Overall Stability Constants for the Formation of Aqueous [Cu(NH₃)₄]²⁺ at

25 °C
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Equilibrium Reaction Stepwise Stability Constant (log K)

[Cu(H₂O)₆]²⁺(aq) + NH₃(aq) ⇌ [Cu(NH₃)

(H₂O)₅]²⁺(aq) + H₂O(l)
log K₁ = 4.15

[Cu(NH₃)(H₂O)₅]²⁺(aq) + NH₃(aq) ⇌

[Cu(NH₃)₂(H₂O)₄]²⁺(aq) + H₂O(l)
log K₂ = 3.50

[Cu(NH₃)₂(H₂O)₄]²⁺(aq) + NH₃(aq) ⇌

[Cu(NH₃)₃(H₂O)₃]²⁺(aq) + H₂O(l)
log K₃ = 2.89

[Cu(NH₃)₃(H₂O)₃]²⁺(aq) + NH₃(aq) ⇌

[Cu(NH₃)₄(H₂O)₂]²⁺(aq) + H₂O(l)
log K₄ = 2.13

Overall Reaction Overall Stability Constant (log β₄)

[Cu(H₂O)₆]²⁺(aq) + 4NH₃(aq) ⇌

[Cu(NH₃)₄(H₂O)₂]²⁺(aq) + 4H₂O(l)
log β₄ = 12.67

The overall stability constant (β₄) is the product of the stepwise stability constants (β₄ = K₁ × K₂

× K₃ × K₄). A large overall stability constant, such as the one for tetraamminecopper(II),

indicates that the formation of the complex is highly favorable in aqueous solution.

Table 2: Thermodynamic Parameters for the Overall Formation of Aqueous [Cu(NH₃)₄]²⁺ at 25

°C

Thermodynamic Parameter Value

Standard Gibbs Free Energy Change (ΔG°) of

Reaction
-72.3 kJ/mol (calculated)

Standard Enthalpy Change (ΔH°) of Reaction -54.4 kJ/mol

Standard Entropy Change (ΔS°) of Reaction +60 J/mol·K (calculated)

Note: The standard Gibbs free energy change was calculated from the overall stability constant

using the equation ΔG° = -RTln(β₄). The standard entropy change was subsequently calculated

using the Gibbs-Helmholtz equation (ΔG° = ΔH° - TΔS°).
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The negative enthalpy change indicates that the formation of the complex is an exothermic

process, driven by the formation of stronger Cu-N bonds compared to the Cu-O bonds with

water. The positive entropy change is a result of the release of water molecules that were

previously ordered around the copper(II) ion, leading to an overall increase in the disorder of

the system.

Experimental Protocols for Thermodynamic
Characterization
The determination of the thermodynamic properties of aqueous tetraamminecopper(II) involves

a combination of experimental techniques, primarily spectrophotometry, potentiometry, and

calorimetry.

Spectrophotometric Determination of Stability
Constants
This method relies on the distinct color of the tetraamminecopper(II) complex, which absorbs

light in the visible region. The intensity of the color is directly proportional to the concentration

of the complex, as described by the Beer-Lambert Law.

Methodology:

Preparation of Stock Solutions: Prepare standard stock solutions of copper(II) sulfate (e.g.,

0.1 M) and ammonia (e.g., 1 M). The ionic strength of the solutions should be kept constant

using a non-complexing salt like sodium nitrate.

Preparation of a Series of Solutions: Prepare a series of solutions with a constant

concentration of copper(II) ions and varying concentrations of ammonia.

Spectrophotometric Measurements: Measure the absorbance of each solution at the

wavelength of maximum absorbance (λ_max) for the tetraamminecopper(II) complex, which

is typically around 610 nm. A solution containing only copper(II) sulfate at the same

concentration can be used as a blank.

Data Analysis: The data can be analyzed using various methods, such as the mole-ratio

method or Job's method of continuous variation, to determine the stoichiometry of the
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complex and its stability constant. For a more rigorous determination of stepwise stability

constants, the absorbance data is fitted to a model that accounts for the formation of all

copper-ammine species in solution using specialized software.

Potentiometric Titration for Stability Constant
Determination
Potentiometric titrations involve measuring the change in the potential of an ion-selective

electrode (ISE) as a titrant is added to a solution. For the copper-ammonia system, a copper

ISE can be used to monitor the concentration of free (uncomplexed) Cu²⁺ ions.

Methodology:

Apparatus Setup: A potentiometer equipped with a copper ion-selective electrode and a

suitable reference electrode (e.g., calomel or silver/silver chloride) is required.

Solution Preparation: A solution of known copper(II) concentration is prepared in a constant

ionic strength medium.

Titration: The copper(II) solution is titrated with a standard solution of ammonia. The potential

of the copper ISE is recorded after each addition of the titrant.

Data Analysis: The potential measurements are used to calculate the concentration of free

Cu²⁺ at each point in the titration. From the initial concentrations of copper and ammonia,

and the measured free Cu²⁺ concentration, the concentrations of the various copper-ammine

complexes and free ammonia can be calculated. This data is then used to determine the

stepwise stability constants.

Calorimetric Determination of Enthalpy Change
Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the heat

changes associated with chemical reactions, allowing for the determination of the enthalpy of

formation of the complex.

Methodology:
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Instrument Setup: An isothermal titration calorimeter is used. The sample cell is filled with a

solution of copper(II) sulfate.

Titration: A standard solution of ammonia is placed in the injection syringe and titrated into

the sample cell in small, precise aliquots.

Heat Measurement: The heat released or absorbed upon each injection of ammonia is

measured by the calorimeter.

Data Analysis: The heat of reaction for each injection is plotted against the molar ratio of

ammonia to copper. The resulting titration curve can be fitted to a binding model to determine

the enthalpy change (ΔH°) for the formation of the tetraamminecopper(II) complex.

Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive thermodynamic

characterization of the aqueous tetraamminecopper(II) complex.
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Caption: Workflow for Thermodynamic Characterization of [Cu(NH₃)₄]²⁺.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic
Properties of Aqueous Tetraamminecopper(II)]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b106667#thermodynamic-properties-of-aqueous-
tetraamminecopper-ii]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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